N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide
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Description
Synthesis Analysis
The synthesis of compounds related to "N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide" often involves multi-step organic reactions, starting from nicotinic acid or nicotinamide derivatives. Methods such as the Clauson–Kaas-type pyrrolyl-phenol synthesis have been utilized in the presence of nicotinamide, showcasing the compound's role in facilitating the synthesis of complex organic molecules (Chatzopoulou et al., 2013).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives reveals insights into their chemical behavior and reactivity. X-ray crystallography studies have shown that even slight modifications in the nicotinamide structure can lead to significant differences in molecular conformation and crystal packing, highlighting the importance of structural analysis in understanding these compounds' properties (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives, including those similar to "N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide," participate in various chemical reactions, such as nucleophilic substitution reactions facilitated by Lewis acids, leading to the formation of diverse nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007). These reactions are crucial for the synthesis of pharmaceuticals and agrochemicals.
Physical Properties Analysis
The physical properties of nicotinamide derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and crystallinity are determined by the nature of the substituents and the overall molecular architecture. Studies on related compounds have shown that even minor structural differences can significantly affect these physical properties, which are essential for the compound's applications in various domains (Nam & Renganathan, 2000).
Scientific Research Applications
Non-enzymatic Reduction of Azo Dyes
Nicotinamide adenine dinucleotide (NADH), closely related to nicotinamide compounds, has been shown to reduce a variety of azo dyes, generating aromatic amines. This reduction is pH-dependent, suggesting potential applications in dye degradation and understanding mammalian metabolism of azo dyes (Nam & Renganathan, 2000).
Antineoplastic Activities
Research into 6-substituted nicotinamides, similar in structure to the compound , has demonstrated moderate activity against leukemia and rat carcinoma, highlighting their potential as antineoplastic agents (Ross, 1967).
Neuroprotective Drug Potential
A study on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, closely related to the compound, found it to be an effective Na+/Ca2+ exchange inhibitor. This compound showed potential as a neuroprotective drug, especially in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their role in corrosion inhibition. For example, pyridine derivatives, closely related to nicotinamides, showed significant efficiency in inhibiting steel corrosion, suggesting applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).
Synthesis and Biological Screening of Sulfonamides
Research into N-substituted sulfonamides, which include similar compounds, showed inhibitory potential against various enzymes. This suggests a potential application in biochemical research and drug development (Rehman et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c29-24(26-16-18-6-7-20-21(15-18)33-17-32-20)19-8-13-27(14-9-19)23-22(5-4-10-25-23)34(30,31)28-11-2-1-3-12-28/h4-7,10,15,19H,1-3,8-9,11-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZLOABTDEOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide |
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